Ivabradine metabolite N-Demethyl Ivabradine hydrochloride

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

N-Demethyl Ivabradine hydrochloride (CAS 1246638-08-3), also known as N-desmethylivabradine or S-18982, is the primary N-dealkylated active metabolite of the HCN channel inhibitor ivabradine. As a secondary amine, it is chemically distinct from its parent tertiary amine, ivabradine, resulting in altered chromatographic behavior and pharmacokinetic properties.

Molecular Formula C26H35ClN2O5
Molecular Weight 491.0 g/mol
CAS No. 1246638-08-3
Cat. No. B609512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine metabolite N-Demethyl Ivabradine hydrochloride
CAS1246638-08-3
SynonymsN-desmethyl Ivabradine (hydrochloride)
Molecular FormulaC26H35ClN2O5
Molecular Weight491.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
InChIInChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1
InChIKeyMIIIKWNQFDQJGS-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: N-Demethyl Ivabradine Hydrochloride (CAS 1246638-08-3) as a Certified Analytical Reference Standard and Active Metabolite


N-Demethyl Ivabradine hydrochloride (CAS 1246638-08-3), also known as N-desmethylivabradine or S-18982, is the primary N-dealkylated active metabolite of the HCN channel inhibitor ivabradine [1]. As a secondary amine, it is chemically distinct from its parent tertiary amine, ivabradine, resulting in altered chromatographic behavior and pharmacokinetic properties [2]. It is officially recognized as a USP Pharmaceutical Analytical Impurity (PAI) for ivabradine hydrochloride, and is supplied as a neat solid for research and analytical use only .

Technical Justification: Why N-Demethyl Ivabradine Hydrochloride Cannot Be Substituted by Ivabradine or Other Impurities


Substituting N-Demethyl Ivabradine hydrochloride with the parent drug ivabradine or a generic 'metabolite mixture' is scientifically invalid for both analytical and pharmacological applications. Analytically, the compound is a distinct, resolvable impurity with unique chromatographic properties; it can be baseline-separated from ivabradine and other impurities using validated HPLC methods [1]. In a biological context, its pharmacokinetic profile is independently regulated, as demonstrated by CYP3A4 inhibition studies showing its formation can be selectively suppressed without affecting the parent drug [2]. Furthermore, pharmacodynamic modeling indicates that this metabolite contributes independently to the overall bradycardic effect, a function a simple parent drug standard cannot replicate [3]. The following sections provide the quantitative evidence for this differentiation.

Quantitative Differentiation Evidence: N-Demethyl Ivabradine Hydrochloride (CAS 1246638-08-3) vs. Ivabradine and Other Analogs


Analytical Selectivity: Baseline Separation from Ivabradine and Other Impurities

N-Demethyl Ivabradine hydrochloride is a resolvable, achiral impurity that can be consistently separated from the active pharmaceutical ingredient (API), ivabradine, and other related substances. A validated chiral HPLC method achieves baseline separation for this compound, enabling its specific detection and quantification in drug substance and product samples [1]. This level of selectivity is not possible with an unpurified mixture or a surrogate standard.

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Pharmacokinetic Differentiation: Selective Metabolic Suppression by CYP3A4 Inhibition

The formation and exposure of N-Demethyl Ivabradine is independently regulated from its parent drug. Co-administration of clopidogrel, a known CYP3A4 inhibitor, in a rat model significantly reduced the systemic exposure of the N-demethyl metabolite while increasing exposure to ivabradine [1]. This demonstrates that the metabolite's concentration is not a fixed ratio of the parent drug and requires independent analytical measurement for accurate pharmacokinetic profiling.

Pharmacokinetics Drug Metabolism CYP3A4 Drug-Drug Interactions

Pharmacodynamic Differentiation: Independent Contribution to Bradycardic Effect

N-Demethyl Ivabradine (S-18982) is not merely an inactive breakdown product; it is an active metabolite that makes a distinct, quantifiable contribution to the drug's overall therapeutic effect. Population PK/PD modeling from a clinical study in healthy volunteers indicated that the metabolite is responsible for the initial bradycardic effect, whereas the parent compound determines the duration of action [1].

Pharmacodynamics Cardiovascular Pharmacology PK/PD Modeling HCN Channel

Stability Profile: Validated for Long-Term Storage as a Reference Standard

The compound demonstrates a well-characterized and robust stability profile, which is a critical attribute for its use as a reliable analytical reference standard. It has been shown to be stable in biological matrices under standard laboratory and storage conditions, ensuring consistent performance across multiple studies [1].

Reference Standard Management Stability Analytical Method Validation Bioanalysis

Optimal Procurement and Application Scenarios for N-Demethyl Ivabradine Hydrochloride (CAS 1246638-08-3)


Scenario 1: Development and Validation of Stability-Indicating HPLC Methods for Ivabradine API

In pharmaceutical quality control (QC) and R&D, accurate quantification of the N-demethyl impurity is mandated by regulatory guidelines (ICH Q2(R1)). This compound, as a certified USP Pharmaceutical Analytical Impurity (PAI), is the gold-standard material for this purpose. Use it as a primary reference standard to spike ivabradine API and drug product samples. Its validated baseline separation from the parent drug and other impurities allows for precise method development, determination of relative response factors (RRF), and setting accurate system suitability criteria [1]. Procuring a high-purity, well-characterized standard like this directly de-risks regulatory submission by ensuring impurity data is reliable and defensible.

Scenario 2: Nonclinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

For scientists conducting in vivo PK studies, especially those investigating CYP3A4-mediated drug interactions, this specific metabolite standard is non-negotiable. As demonstrated, its formation can be selectively inhibited, causing its plasma concentrations to diverge significantly from parent drug levels [2]. Using this standard to build a calibration curve for LC-MS/MS analysis is essential for accurately measuring these independent changes in metabolite exposure, a key endpoint for understanding the clinical relevance of a DDI. A generic standard or estimation from parent drug data would lead to erroneous conclusions about the interaction's magnitude and clinical significance.

Scenario 3: Pharmacodynamic Studies Investigating HCN Channel Inhibition

For pharmacology researchers investigating the mechanism of heart rate reduction, N-Demethyl Ivabradine hydrochloride is a critical tool. Because it is an active metabolite with its own distinct contribution to the bradycardic effect [3], it cannot be overlooked. This standard is required for in vitro assays (e.g., HCN channel binding or patch-clamp studies) to determine its intrinsic potency and selectivity profile compared to the parent drug. This data is essential for building accurate PK/PD models that disentangle the effects of the parent drug from its active metabolite, leading to a more complete understanding of the drug's in vivo action.

Scenario 4: Bioequivalence and Bioanalytical Studies in Generic Drug Development

For CROs and generic pharmaceutical companies conducting bioequivalence studies for ivabradine formulations, this metabolite standard is a mandatory component of the bioanalytical method. Regulatory agencies require the measurement of both the parent drug and its major active metabolite to establish bioequivalence. The well-documented stability of this compound in biological matrices at -20°C for up to 12 months [4] provides a validated and reliable reference for long-term studies, ensuring data integrity and minimizing the need for costly repeat analyses due to standard degradation.

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